molecular formula C22H19N3OS B2857114 benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034463-65-3

benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2857114
CAS No.: 2034463-65-3
M. Wt: 373.47
InChI Key: XLOILWHYXRRZMR-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked via a methanone bridge to a 3,4-dihydroisoquinoline moiety substituted with a 1-methyl-1H-pyrazol-4-yl group. This structure combines aromatic and partially saturated systems, which may confer unique electronic, steric, and pharmacological properties.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-24-12-17(11-23-24)19-14-25(13-16-7-2-4-8-18(16)19)22(26)21-10-15-6-3-5-9-20(15)27-21/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOILWHYXRRZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) between 2-iodothiophenol and phenylacetylene to form the benzothiophene core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.

  • Reduction: : Reduction of the methanone group to a hydroxyl group.

  • Substitution: : Replacement of the pyrazole group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone sulfoxide or sulfone.

  • Reduction: : Formation of benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanol.

  • Substitution: : Formation of derivatives with various functional groups replacing the pyrazole group.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Spectroscopic and Analytical Data

  • NMR Trends: Methyl groups in 7b and 10 resonate at δ 2.22 (¹H-NMR), comparable to the target compound’s 1-methylpyrazole group if steric effects are similar . Aromatic protons in the target’s dihydroisoquinoline may appear upfield (δ 7.3–7.6) relative to thieno[2,3-b]thiophene systems (δ 7.52–8.9) due to reduced electron withdrawal .
  • Mass Spectrometry :

    • The target compound’s molecular weight is expected to fall between 7b (538 Da) and 10 (604 Da), depending on substituents. Example 76’s mass (531.3 M++1) reflects fluorinated and morpholine-containing derivatives .
  • Elemental Analysis :

    • Compound 7b’s sulfur content (11.91%) exceeds Example 76’s (unreported), underscoring the impact of thiophene vs. morpholine substituents .

Thermal Stability and Crystallography

  • Melting Points : The target compound’s thermal stability may resemble 7b (>300°C) if crystalline packing is dense. Example 76’s lower mp (252–255°C) suggests fluorophenyl groups disrupt crystal lattice integrity .
  • Crystallography: While –3 detail SHELX refinements, the target compound’s dihydroisoquinoline could adopt a boat conformation, differing from planar thieno[2,3-b]thiophene systems .

Biological Activity

Benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Compound Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a 3,4-dihydroisoquinoline structure through a methanone group. The inclusion of a pyrazole substituent is significant as pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.5 g/mol

Anti-inflammatory Activity

Compounds with structural similarities to benzo[b]thiophen derivatives have demonstrated significant anti-inflammatory effects. For instance, derivatives have been studied for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The presence of the pyrazole moiety enhances this activity, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Potential

Research indicates that compounds containing isoquinoline and pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown promising results against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Data Table: Biological Activity Comparison

Compound NameStructural FeaturesBiological Activity
Benzo[b]thiophen derivativeBenzo[b]thiophene + PyrazoleAnti-inflammatory, Anticancer
PYZ442′-fluoro-[1,1′-biphenyl]-4-ylAnti-inflammatory
PYZ453-(1-methyl-1H-pyrazol-5-yl)phenylAntioxidant
ODZ33,4-dimethoxyphenylCOX-II inhibitor

Study on Cytotoxicity

A recent study synthesized various derivatives of benzo[b]thiophene and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. Among the synthesized compounds, one derivative displayed an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells, indicating significant potential as an anticancer agent compared to standard drugs like doxorubicin .

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of benzo[b]thiophen derivatives with target proteins involved in cancer progression. These studies suggest that the compound may bind effectively to active sites on enzymes such as COX, which contributes to its anti-inflammatory and anticancer properties .

Future Directions

The unique combination of structural features in this compound suggests potential for novel therapeutic applications. Future research could focus on:

  • In vivo studies to assess the efficacy and safety profile.
  • Optimization of the chemical structure to enhance biological activity.
  • Exploration of additional biological targets , including receptors and transport proteins.

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